2-methoxybenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone
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Description
2-methoxybenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone is a useful research compound. Its molecular formula is C16H15N3OS and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.09358328 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Research has shown that hydrazone compounds, including those derived from 2-methoxybenzaldehyde, are often analyzed for their crystal structures. For instance, the study of N′-(4-Hydroxybenzylidene)-2-methylbenzohydrazide revealed a three-dimensional framework formed by intermolecular hydrogen bonds, highlighting the structural complexity and potential for diverse chemical reactivity (Chunbao Tang, 2010).
Catalysis
Hydrazone compounds derived from 2-methoxybenzaldehyde have been investigated for their catalytic properties. For example, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y has shown to be an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons, demonstrating significant improvements in catalytic activity and stability (M. Ghorbanloo, Ali Maleki Alamooti, 2017).
Antibacterial Activity
Hydrazone compounds, including those synthesized from 2-methoxybenzaldehyde, have shown promising antibacterial properties. A study on the synthesis, characterization, and biological evaluation of 6-methoxy-2-aminobenzothioate derivatives against certain bacterial strains indicates the potential of these compounds in developing new antibacterial agents (Ahmood Kh. Juber, A. Hamed, A. Khalil, 2020).
Synthesis and Characterization
The synthesis and characterization of various hydrazone derivatives, including those from 2-methoxybenzaldehyde, provide insights into their chemical properties and potential applications. For instance, studies on the synthesis and characterisarton of vanadium metal complexes obtained from hydrazone derivatives reveal the versatility of these compounds in coordination chemistry and their potential application in catalysis and bioactivity (Meghana E. Mhadaye, R. Patil, 2016).
Properties
IUPAC Name |
(E)-N-[(E)-(2-methoxyphenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-19-13-8-4-6-10-15(13)21-16(19)18-17-11-12-7-3-5-9-14(12)20-2/h3-11H,1-2H3/b17-11+,18-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYIBORYQNZNIU-UNEKJRSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN=CC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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